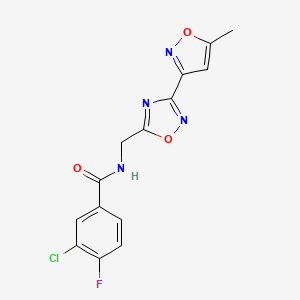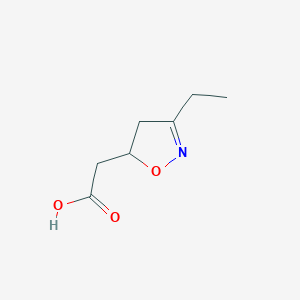
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid” is a chemical compound with the molecular formula C7H11NO3. It’s a research compound and not intended for human or veterinary use. The compound is related to oxazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid” includes a five-membered ring containing one oxygen atom and a nitrogen atom . The compound has a molecular weight of 157.169.
Aplicaciones Científicas De Investigación
1. Synthesis of Novel Compounds
- Research has demonstrated the synthesis of new compounds through reactions involving 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid or its derivatives. This includes the creation of various esters and acids through reactions with other chemical entities, contributing to the field of organic chemistry and material sciences (Bonanomi & Palazzo, 1977), (Janda, 2001).
2. Structural and Spectroscopic Studies
- Studies have been conducted on the structural and spectroscopic properties of compounds derived from 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. These include X-ray diffraction, IR, NMR, and other spectroscopic techniques to understand the molecular structure and properties of these compounds (Şahin et al., 2014).
3. Photovoltaic and Electronic Applications
- Research into the design of novel donor materials for organic solar cells has involved derivatives of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid. These studies aim to develop more efficient photovoltaic compounds for high-tech applications, demonstrating the potential of these derivatives in renewable energy technologies (Khan et al., 2019).
4. Antimicrobial Activities
- Some derivatives of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid have been studied for their antimicrobial properties. This includes the synthesis and evaluation of compounds with potential antibacterial and antifungal activities, contributing to the field of medicinal chemistry and pharmaceutical research (Demirbas et al., 2004).
Propiedades
IUPAC Name |
2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYIKJSMBGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

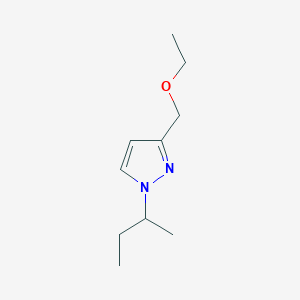
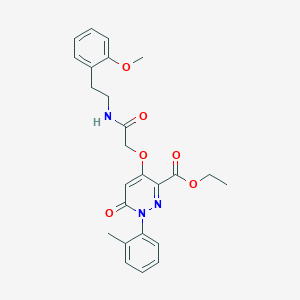


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)
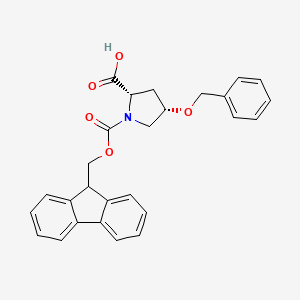
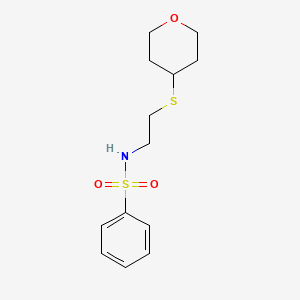
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

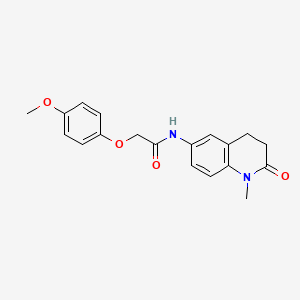
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)

